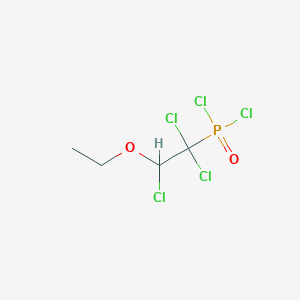
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- is a chemical compound with the molecular formula C4H7Cl3O2P It is a derivative of phosphonic acid and is characterized by the presence of three chlorine atoms and an ethoxy group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- can be synthesized through the reaction of 2,2-dichloro-2-(diethoxyphosphoryl)acetaldehyde with thionyl chloride. The reaction involves the substitution of the hydroxy group by chlorine, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve the chlorination of (diethoxyphosphoryl)acetaldehyde at low temperatures using molecular chlorine. This method ensures a high yield of the product and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Addition Reactions: It can react with alcohols to form hemiacetals and acetals.
Perkow Reaction: This reaction involves the formation of diethyl 2-(diethoxyphosphoryl)ethenyl phosphates when reacted with triethyl phosphite.
Common Reagents and Conditions
Thionyl Chloride: Used for the substitution of the hydroxy group by chlorine.
Ethanol: Reacts with the compound to form hemiacetals and acetals.
Triethyl Phosphite: Used in the Perkow reaction to form phosphates.
Major Products Formed
Hemiacetals and Acetals: Formed from the reaction with alcohols.
Phosphates: Formed from the Perkow reaction.
Scientific Research Applications
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonic acid groups into molecules.
Biology: Studied for its potential use in biochemical pathways involving phosphorylation.
Medicine: Investigated for its potential use in drug development due to its ability to modify biological molecules.
Industry: Used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- involves the interaction of its reactive chlorine atoms with various substrates. The chlorine atoms can be substituted by other functional groups, leading to the formation of new compounds. The ethoxy group also plays a role in stabilizing the molecule and facilitating its reactions .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-2-(diethoxyphosphoryl)acetaldehyde: A precursor in the synthesis of phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)-.
Diethyl 2-(diethoxyphosphoryl)ethenyl Phosphates: Formed from the Perkow reaction with triethyl phosphite.
Uniqueness
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- is unique due to its combination of three chlorine atoms and an ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical reactions and applications .
Properties
CAS No. |
78704-56-0 |
|---|---|
Molecular Formula |
C4H6Cl5O2P |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1,1,2-trichloro-1-dichlorophosphoryl-2-ethoxyethane |
InChI |
InChI=1S/C4H6Cl5O2P/c1-2-11-3(5)4(6,7)12(8,9)10/h3H,2H2,1H3 |
InChI Key |
LSOZAVHKLGQPLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(P(=O)(Cl)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















